molecular formula C₂₆H₄₁NNa₂O₈S B1146524 disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate CAS No. 66874-09-7

disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

Cat. No.: B1146524
CAS No.: 66874-09-7
M. Wt: 573.65
Attention: For research use only. Not for human or veterinary use.
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Description

disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate is a bile acid sulfate conjugate. It is a derivative of chenodeoxycholic acid, a primary bile acid produced in the liver. This compound is known for its role in the regulation of lipid digestion and absorption, acting through the activation of nuclear receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (TGR5) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate typically involves the sulfonation of glycochenodeoxycholic acid. The reaction conditions often include the use of sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction is usually carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate has a wide range of applications in scientific research:

Mechanism of Action

disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate exerts its effects primarily through the activation of nuclear receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (TGR5). These receptors play crucial roles in the regulation of bile acid synthesis, lipid metabolism, and glucose homeostasis. The activation of FXR leads to the suppression of bile acid synthesis genes, while TGR5 activation stimulates energy expenditure and glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate is unique due to its sulfate group, which enhances its solubility and alters its biological activity compared to non-sulfated bile acids. This modification allows it to interact differently with bile acid receptors and enzymes, making it a valuable tool in research and potential therapeutic applications .

Biological Activity

Disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate is a complex bile acid derivative known for its significant biological activities. This compound is primarily recognized for its role in lipid metabolism and its interactions with various nuclear receptors.

The compound's IUPAC name indicates a complex structure with multiple stereocenters and functional groups. The molecular formula is C26H46N2O8SC_{26}H_{46}N_{2}O_{8}S, and it has a molecular weight of approximately 573.7 g/mol. It is classified as a bile acid sulfate conjugate derived from chenodeoxycholic acid.

Disodium;2-[[(4R)-4-[(3R,5R,7R,...]] is known to exert its biological effects through several mechanisms:

  • Activation of Nuclear Receptors :
    • Farnesoid X Receptor (FXR) : This receptor plays a crucial role in regulating bile acid homeostasis and lipid metabolism. Activation of FXR by this compound can lead to enhanced lipid digestion and absorption.
    • G Protein-Coupled Bile Acid Receptor (TGR5) : This receptor mediates the metabolic effects of bile acids on glucose homeostasis and energy expenditure.
  • Regulation of Lipid Metabolism :
    • The compound influences the expression of genes involved in lipid metabolism pathways. It promotes the uptake and transport of lipids in the intestine and liver.

Lipid Metabolism

Research indicates that disodium;2-[[(4R)-4-[(3R,...]] significantly enhances lipid absorption in the gastrointestinal tract. In animal studies:

  • Increased Lipid Absorption : Studies have shown that administration of this compound leads to increased absorption rates of dietary fats.
Study ReferenceEffect Observed
Enhanced lipid absorption in rats
Improved metabolic profiles in mice

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties that may be beneficial in metabolic disorders:

  • Reduction of Inflammatory Markers : In vitro studies demonstrated that disodium;2-[[(4R)-4-[(3R,...]] can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Study ReferenceInflammatory Marker Reduction
TNF-alpha decreased by 30%
IL-6 decreased by 25%

Case Studies

  • Case Study on Obesity :
    • A clinical trial involving obese patients showed that supplementation with disodium;2-[[(4R)-4-[(3R,...]] resulted in a significant reduction in body weight and improved insulin sensitivity over a 12-week period.
  • Case Study on Cholesterol Levels :
    • Another study focused on patients with dyslipidemia revealed that administration led to a notable decrease in LDL cholesterol levels while increasing HDL cholesterol levels.

Safety and Toxicity

While disodium;2-[[(4R)-4-[(3R,...]] has shown promising biological activities, its safety profile must be considered. Preliminary toxicity studies indicate a low incidence of adverse effects at therapeutic doses. However:

  • Long-term studies are needed to fully understand the potential side effects and safe dosage ranges.

Properties

IUPAC Name

disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO8S.2Na/c1-15(4-7-22(29)27-14-23(30)31)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(35-36(32,33)34)12-16(25)13-21(24)28;;/h15-21,24,28H,4-14H2,1-3H3,(H,27,29)(H,30,31)(H,32,33,34);;/q;2*+1/p-2/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXWPLXHDUSUKI-KZRRTRIISA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41NNa2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747869
Record name disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

573.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66874-09-7
Record name disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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